ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine-1-carboxylate core linked to a cyclopenta[d]pyrimidinone moiety via a sulfanyl-acetyl bridge. The cyclopenta[d]pyrimidinone system introduces puckering dynamics, as described by Cremer and Pople’s generalized ring puckering coordinates , which influence conformational stability and intermolecular interactions. The ethyl carboxylate group enhances solubility, while the sulfanyl linkage may modulate electronic properties and binding affinity.
Properties
IUPAC Name |
ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-2-24-16(23)20-8-6-19(7-9-20)13(21)10-25-14-11-4-3-5-12(11)17-15(22)18-14/h2-10H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIIUVUMKIMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperazine ring with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid.
Scientific Research Applications
Ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The target compound’s cyclopenta[d]pyrimidinone substituent likely confers moderate lipophilicity (XLogP3 ~2.8), comparable to the oxadiazole derivative but lower than the diphenylpiperidinone analog .
- Hydrogen Bonding: The sulfanyl-acetyl bridge and pyrimidinone oxygen increase hydrogen-bond acceptor count (8 vs.
- Conformational Flexibility: The cyclopenta[d]pyrimidinone’s puckered ring system may restrict rotational freedom compared to planar oxadiazole or diphenyl groups, affecting binding pocket compatibility.
Advantages and Limitations
- Target Compound: Combines conformational rigidity (from puckered cyclopenta[d]pyrimidinone ) with moderate solubility (ethyl carboxylate group). However, synthetic complexity may limit scalability.
- Diphenylpiperidinone Analog : High lipophilicity favors blood-brain barrier penetration but may increase off-target risks.
Q & A
Basic: What are the key synthetic strategies for synthesizing ethyl 4-[2-({2-oxo-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate?
Answer:
The synthesis typically involves multi-step strategies:
- Cyclocondensation : Cyclopenta[d]pyrimidin-2-one derivatives are synthesized via cyclocondensation of ethyl acetoacetate with thiourea or analogous reagents under basic conditions .
- Thioether Coupling : The sulfanylacetyl group is introduced through nucleophilic substitution between 2-oxo-cyclopenta[d]pyrimidin-4-yl thiol and chloroacetyl intermediates, often in ethanol or DMF .
- Piperazine Functionalization : The piperazine-carboxylate moiety is added via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the acetylated intermediate and piperazine derivatives .
Critical Note : Protecting groups (e.g., tert-butyl carbamate) may be used to prevent side reactions during coupling steps .
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:
- Transition State Analysis : Identify energy barriers for cyclocondensation or thioether coupling steps to select catalysts (e.g., K₂CO₃ vs. NaH) .
- Solvent Screening : COSMO-RS simulations can model solvent effects on reaction yields, favoring polar aprotic solvents like DMF for thioether formation .
- Machine Learning : Train models on existing pyrimidine synthesis data to predict ideal stoichiometry, temperature, and reaction time .
Basic: What spectroscopic techniques are essential for structural validation?
Answer:
- NMR : ¹H/¹³C NMR confirms the cyclopenta[d]pyrimidinone scaffold (δ ~2.5–3.5 ppm for cyclopentane protons) and piperazine signals (δ ~3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺, with fragmentation patterns confirming the sulfanylacetyl linkage .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm, as described in pharmacopeial methods .
Advanced: How to address contradictions in spectral data during structural analysis?
Answer:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms in pyrimidinones) by variable-temperature ¹H NMR .
- X-ray Crystallography : Resolve ambiguous NOE correlations by crystallizing the compound and confirming bond lengths/angles .
- DFT-Calculated Spectra : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Advanced: What strategies enhance the bioactivity of this compound via piperazine modifications?
Answer:
- Substituent Screening : Replace the ethyl carboxylate group with bulkier tert-butyl or benzyl esters to modulate lipophilicity and receptor binding .
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to the piperazine ring to improve metabolic stability, as seen in SAR studies of analogous sulfonamide derivatives .
- Bioisosteric Replacement : Substitute the piperazine core with morpholine or thiomorpholine to assess impact on kinase inhibition profiles .
Basic: What intermediates are critical in the synthesis pathway?
Answer:
- Intermediate A : 2-Oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-thiol, synthesized via cyclocondensation and thiolation .
- Intermediate B : Chloroacetylpiperazine-1-carboxylate, prepared by reacting piperazine with ethyl chloroacetate in the presence of triethylamine .
- Intermediate C : Thioacetyl-linked precursor, formed via nucleophilic substitution between Intermediates A and B .
Advanced: How to investigate reaction mechanisms involving the sulfanylacetyl linkage?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated thiols to determine if the thioether formation proceeds via SN2 or radical pathways .
- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to track acetyl transfer steps .
- Computational Modeling : Use DFT to map potential energy surfaces for thiol activation and acetyl migration .
Basic: What purification methods ensure high yield and purity?
Answer:
- Recrystallization : Use ethanol/water mixtures to isolate the final compound, leveraging solubility differences between intermediates and byproducts .
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) removes unreacted piperazine derivatives .
- pH-Controlled Extraction : Adjust aqueous phase pH to 6–7 during workup to isolate the neutral thioether product .
Advanced: How to design stability studies for this compound under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, then analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify remaining compound using HPLC-UV at 0, 1, 4, and 24 hours .
- Moisture Sensitivity : Store samples at 40°C/75% RH for 4 weeks and monitor hydrolysis of the ethyl carboxylate group .
Advanced: How can AI-driven platforms accelerate SAR studies for this compound?
Answer:
- Generative Models : Use platforms like ChemBERTa to propose novel piperazine or pyrimidine derivatives with predicted enhanced binding to kinase targets .
- High-Throughput Virtual Screening : Dock analogs into protein crystal structures (e.g., CDK2) and prioritize candidates with lower binding energies .
- Automated SAR Analysis : Train ML models on bioactivity datasets to identify critical substituents (e.g., sulfanyl group positioning) for potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
